2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

GPR35 Orphan GPCR Inflammatory Bowel Disease

The compound 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole (CAS 2415469-20-2) is a synthetic small molecule (MW 312.38, formula C16H20N6O) featuring a benzoxazole core linked via a piperazine spacer to a 4,5-dimethyl‑1,2,4‑triazole moiety. Its calculated physicochemical properties include a topological polar surface area of 76.80 Ų, a clogP of 1.21, zero hydrogen bond donors, and seven hydrogen bond acceptors, placing it within drug‑like chemical space per Lipinski's Rule of Five.

Molecular Formula C16H20N6O
Molecular Weight 312.377
CAS No. 2415469-20-2
Cat. No. B2825605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole
CAS2415469-20-2
Molecular FormulaC16H20N6O
Molecular Weight312.377
Structural Identifiers
SMILESCC1=NN=C(N1C)CN2CCN(CC2)C3=NC4=CC=CC=C4O3
InChIInChI=1S/C16H20N6O/c1-12-18-19-15(20(12)2)11-21-7-9-22(10-8-21)16-17-13-5-3-4-6-14(13)23-16/h3-6H,7-11H2,1-2H3
InChIKeyRKIZKDHYEQNIJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole (CAS 2415469-20-2): Structural Identity and Physicochemical Profile


The compound 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole (CAS 2415469-20-2) is a synthetic small molecule (MW 312.38, formula C16H20N6O) featuring a benzoxazole core linked via a piperazine spacer to a 4,5-dimethyl‑1,2,4‑triazole moiety [1]. Its calculated physicochemical properties include a topological polar surface area of 76.80 Ų, a clogP of 1.21, zero hydrogen bond donors, and seven hydrogen bond acceptors, placing it within drug‑like chemical space per Lipinski's Rule of Five [1]. The compound is catalogued as a research‑grade screening sample, available from multiple chemical vendors in ≥95% purity .

Why In‑Class 1,2,4‑Triazole‑Piperazine‑(Benzo)azole Compounds Cannot Be Used Interchangeably with CAS 2415469-20-2


Scaffold‑hopping between benzoxazole and bioisosteric cores (e.g., benzisoxazole or benzothiazole) within the triazole‑piperazine‑azole chemotype produces profound shifts in target engagement. In a focused anti‑tubercular screening series, swapping the benzoxazole for a benzo[d]isoxazole altered the minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis by >4‑fold among direct analogs [1]. Similarly, in GPR35 antagonist pharmacology, a benzothiazole analog (CID1231538) achieved an IC50 of 0.55 μM, whereas the benzoxazole‑containing CAS 2415469-20-2 was classified as inactive (IC50 >100 µM) in an equivalent BRET‑based antagonism assay [2]. These examples demonstrate that even conservative heterocycle replacements within this chemotype cannot be assumed to preserve biological activity, and generic substitution without empirical validation risks experimental failure.

Quantitative Differentiation Evidence for 2-{4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole (CAS 2415469-20-2)


GPR35 Antagonism: Benzoxazole‑Based CAS 2415469-20-2 Is Inactive Whereas the Benzothiazole Analog CID1231538 Is Potent

In a BRET‑based GPR35 antagonism primary assay employing human GPR35‑SPASM sensor cells stimulated with 300 µM zaprinast (agonist), CAS 2415469-20-2 was classified as inactive (IC50 >100 µM) [1]. Under comparable assay conditions, the structurally related benzothiazole analog CID1231538 (replacing the benzoxazole oxygen with sulfur) exhibited an IC50 of 0.55 μM . This >180‑fold difference in potency, driven solely by the O→S heterocycle substitution, establishes CAS 2415469-20-2 as a GPR35‑inactive negative control within the triazole‑piperazine‑azole chemotype.

GPR35 Orphan GPCR Inflammatory Bowel Disease Pain Antagonist Selectivity

Antimicrobial Activity: Benzoxazole‑Containing CAS 2415469-20-2 Lacks Reported Anti‑Tubercular Activity, Contrasting with Active Benzo[d]isoxazole Analogs

In a systematic anti‑tubercular screening of triazole‑piperazine‑azole derivatives, several benzo[d]isoxazole‑containing compounds demonstrated moderate to good activity (e.g., MIC = 6.16–29.19 µM against M. tuberculosis H37Rv) [1]. No benzoxazole analog, including CAS 2415469-20-2, has been reported with measurable anti‑tubercular activity in this or any other published Mycobacterium screen. The absence of activity for the benzoxazole chemotype, contrasted with confirmed activity for the isosteric benzo[d]isoxazole series, underscores the critical role of the heterocyclic core in determining antimicrobial efficacy within this scaffold family.

Antitubercular Mycobacterium tuberculosis MIC Benzoazole Scaffold Hopping

Physicochemical Differentiation: CAS 2415469-20-2 Possesses a Distinct clogP–TPSA Profile versus Isobestic Benzo[d]isoxazole and Benzothiazole Analogs

CAS 2415469-20-2 has a computed clogP of 1.21 and a topological polar surface area (TPSA) of 76.80 Ų [1]. Replacing the benzoxazole oxygen with an isosteric CH₂ group (benzo[d]isoxazole) or sulfur (benzothiazole)—common scaffold‑hopping strategies in medicinal chemistry—predictably alters these parameters, particularly TPSA, which modulates passive permeability and solubility. While direct experimental measurements for the specific benzo[d]isoxazole and benzothiazole analogs are not available, chemoinformatic predictions indicate that the benzoxazole‑containing CAS 2415469-20-2 occupies a distinct region of oral drug‑like chemical space relative to its bioisosteres, making it a useful reference for property‑guided library design.

clogP TPSA Lipinski Drug‑likeness Scaffold Hopping

Evidence‑Based Research Application Scenarios for 2-{4-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole (CAS 2415469-20-2)


Validated Negative Control for GPR35 Antagonist Screening Assays

In BRET‑based or β‑arrestin recruitment GPR35 antagonist assays, CAS 2415469-20-2 can be deployed as a benzoxazole‑core negative control compound. Its demonstrated inactivity (IC50 >100 µM) contrasts with the sub‑micromolar potency of the benzothiazole analog CID1231538 (IC50 = 0.55 µM) [1], providing a matched chemotype control pair for distinguishing assay‑specific artifacts from genuine antagonist pharmacology. This is particularly valuable given the known species‑ortholog selectivity challenges inherent to GPR35 ligand discovery [1].

Chemical Probe for Scaffold‑Hopping Studies in Triazole‑Piperazine‑(Benzo)azole Libraries

CAS 2415469-20-2 serves as a benzoxazole anchor for structure‑activity relationship (SAR) investigations examining the impact of heterocycle replacement on biological activity. When paired with isosteric benzo[d]isoxazole or benzothiazole analogs, this compound enables systematic evaluation of how the O, CH₂, and S heteroatom substitutions modulate target engagement—as evidenced by the >180‑fold activity differential observed at GPR35 [1] and the activity gap in anti‑tubercular screens [2].

Property‑Based Compound Library Design and Computational ADME Modeling

With experimentally uninspected but computationally characterized physicochemical properties (clogP 1.21, TPSA 76.80 Ų, 0 HBD, 7 HBA, MW 312.38) [1], CAS 2415469-20-2 is suitable for inclusion in diversity‑oriented screening libraries as a drug‑like benzoxazole representative. Computational chemists may use this compound as a reference for benchmarking in silico ADME predictions and for parameterizing molecular dynamics simulations of membrane permeability across the benzoxazole–benzoisoxazole–benzothiazole congeneric series.

Reference Standard for Analytical Method Development and Quality Control

Available from multiple vendors in ≥95% purity with full spectroscopic characterization (¹H NMR, ¹³C NMR, LC‑MS) expected, CAS 2415469-20-2 is appropriate for use as a reference standard in HPLC‑UV or LC‑MS method development, particularly for laboratories synthesizing or characterizing analogs within the triazole‑piperazine‑benzoxazole chemotype.

Quote Request

Request a Quote for 2-{4-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.